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Compound Focus: Tosedostat

CAS No.: 238750-77-1

Cat. No.: S548190

The table below summarizes the key findings from the identified Phase II studies involving Tosedostat in

Acute Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndrome (MDS).

Key Efficacy

Trial Population & Combination . -
Design . Results (CRICRIi Key Safety Findings Source
Rate)
Elderly/Relapsed Tosedostat Overall Response  Most common severe [1]112]
AML or MDS (Phase monotherapy Rate: 27% (14/51 adverse event: reduction
I/Il study, n=41 in (130 mg once AML patients from in platelet count.
Phase II) daily) both phases: 3 CR, Generally well-tolerated.
4 CRI, 7 partial
marrow response)
Newly Diagnosed Cytarabine or CRICRI Rate: 53% No Grade 3-4 non- [3]
Older AML/high-risk Decitabine (14 CR, 4 CRi) haematological toxicities
MDS (n=34) required withdrawal.
Febrile neutropenia was
common.
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Trial Population &
Design

Elderly AML -
Intensive
Chemotherapy
Combination

(Randomized, n=116

in Tosedostat arm)

Elderly with
Refractory or

Relapsed AML (OPAL

study)

Combination
Agents

Idarubicin/
Daunorubicin +
Cytarabine
('3+7")

Tosedostat
monotherapy
(220 mg or
240/120 mg)

Key Efficacy
Results (CRICRI
Rate)

CRICRI Rate: 64%
(not significantly
different from 69%
in standard arm).
Inferior survival:
2-year OS 18% vs
33% in standard
arm.

Activity was
observed at both
dose schedules.

Key Safety Findings Source

Increased early death [4]
rate from infections; more
frequent atrial fibrillation.

Common adverse events:  [2]
febrile neutropenia,
thrombocytopenia,

fatigue, dyspnoea,

pneumonia. Treatment-

related fatal events

occurred.

Mechanism of Action and Experimental Details

Mechanism of Action

Tosedostat is an orally bioavailable,

small-molecule inhibitor that targets the M1 family of

aminopeptidases, with particular activity against puromycin-sensitive aminopeptidase (PSA) and

leukotriene A4 hydrolase (LTA4H) [5] [2]. It is a prodrug that is converted intracellularly to its active

metabolite, CHR-79888 [2].

¢ Primary Mechanism: By inhibiting these enzymes, Tosedostat disrupts the recycling of amino
acids from ubiquitinated proteins that are degraded by the proteasome [2] [6].
e Cellular Effect: This deprivation of free amino acids inside the cell triggers an amino acid

deprivation response, leading to a reduction in protein synthesis, inhibition of cell proliferation, and
ultimately, the induction of apoptosis (programmed cell death) in rapidly dividing leukemic cells [4]

[6].
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The following diagram illustrates this mechanism and the context of its clinical evaluation.
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Experimental Protocol Overview

While full detailed protocols are not available in the search results, the following methodological details

were reported in the studies summarized above:

e Patient Population: The trials primarily enrolled elderly patients (typically >60 years, median age
around 70) with AML, including those with newly diagnosed, relapsed, or refractory disease, and
those with high-risk MDS [1] [4] [3].

e Dosing Regimens:

o Monotherapy: 120 mg or 130 mg administered orally once daily [1] [2].
o Combination Therapy: 120 mg orally once daily, often given on days 1-21 of a 28-35 day cycle
[4] [3]. One study used a 240 mg induction dose followed by 120 mg maintenance [2].

e Combination Agents:

o Intensive Chemotherapy: Idarubicin (12 mg/m2 days 1-3) + Cytarabine (200 mg/mz2 days 1-7) -
the "3+7" backbone [4].

o Lower-Intensity Chemotherapy: Cytarabine (1 g/m? daily for 5 days) or Decitabine (20 mg/m?
daily for 5 days) [3].

¢ Primary Efficacy Endpoints: Common endpoints included Complete Remission (CR) rate, CR
with incomplete hematologic recovery (CRi) rate, and overall survival [4] [3].

Interpretation and Future Directions

The data reveals a complex profile for Tosedostat. It demonstrates meaningful single-agent activity in
relapsed/refractory AML, a population with very poor prognosis [1] [6]. Its synergy with cytarabine and

hypomethylating agents also showed promise in a front-line setting for older patients [3].

However, the results are not uniformly positive. The addition of Tosedostat to intensive chemotherapy
was associated with inferior survival, primarily driven by a higher rate of fatal infectious complications,

suggesting that this particular combination may increase toxicity without clinical benefit [4].

For you as a researcher, the key takeaway is that the future development of Tosedostat likely depends on
carefully selecting patient populations and optimizing combination partners to maximize efficacy while
minimizing additive toxicity [6]. Its role may be more favorable in lower-intensity, targeted combination

regimens rather than with full-dose intensive chemotherapy.
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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